

Commercial Sources and Technical Guide for 9-Dihydroestradiol-d3

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For researchers, scientists, and drug development professionals, the availability of high-quality deuterated standards is crucial for accurate bioanalytical studies. This guide provides an indepth overview of the commercial sources for **9-Dihydroestradiol-d3**, along with relevant technical information, experimental protocols, and pathway diagrams to support its application in research.

Commercial Availability of 9-Dihydroestradiol-d3

9-Dihydroestradiol-d3 is a deuterated form of 9-Dihydroestradiol, primarily utilized as an internal standard in mass spectrometry-based quantitative analyses.[1] Its stable isotope label allows for precise differentiation from its endogenous, non-labeled counterpart. Several specialty chemical suppliers offer this compound.



Supplier	Catalog Number	Product Name	Notes
MedChemExpress	HY-143952S	9-Dihydroestradiol-d3	Labeled as a deuterium-labeled stable isotope.[1] Purity and isotopic enrichment data are typically provided on the lot-specific Certificate of Analysis.
Santa Cruz Biotechnology	sc-210426 (related)	δ8,9-Dehydro-17β- estradiol-16,16,17-d3 (major)	A structurally related deuterated estradiol derivative.[2] Researchers should verify the suitability of this compound for their specific analytical needs.
Cayman Chemical	29037 (related)	17β-Estradiol-d3	A deuterated version of the primary estrogen, 17β-estradiol.[3] Useful as an internal standard for estradiol quantification. Purity is stated as ≥99% deuterated forms (d1-d3).[3]

Note: Quantitative data such as exact purity and isotopic enrichment are lot-dependent. It is imperative to consult the Certificate of Analysis provided by the supplier for the most accurate information.

Experimental Protocols



The primary application of **9-Dihydroestradiol-d3** is as an internal standard in analytical methods for steroid hormone quantification. Below are detailed methodologies for common experimental procedures where this compound would be utilized.

Protocol 1: Quantification of Steroids in Serum by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific steroid analysis.[4][5]

- 1. Sample Preparation (Supported Liquid Extraction SLE)
- Sample Thawing and Aliquoting: Thaw serum samples, calibrators, and quality control samples on ice. Vortex to ensure homogeneity. Aliquot 100 μL of each into a 96-well plate.[4]
- Internal Standard Spiking: Add 10 μL of a working solution of 9-Dihydroestradiol-d3 (and other relevant internal standards) to each well.[4]
- Protein Precipitation: Add 200 μ L of acetonitrile to each well and vortex for 1 minute to precipitate proteins.[4]
- SLE Plate Loading: Transfer the entire contents of each well to a 96-well SLE plate and allow the sample to absorb for 5 minutes.[4]
- Elution: Place a 96-well collection plate under the SLE plate. Add 1 mL of methyl tert-butyl ether (MTBE) to each well and allow it to elute by gravity.[4]
- Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in 100 μ L of a 50:50 (v/v) methanol/water solution. The plate is now ready for LC-MS/MS analysis.[4]

2. LC-MS/MS Analysis

Liquid Chromatography (LC): Employ a high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system with a suitable C18 column (e.g., 150 x 3 mm; 2.6 μm).[5][6] Use a gradient elution with a mobile phase consisting of methanol and water with 0.1% formic acid.[5][6]



 Mass Spectrometry (MS): Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ionization mode.[5] Optimize the multiple reaction monitoring (MRM) transitions for 9-Dihydroestradiol and its deuterated internal standard.

Protocol 2: Western Blot Analysis of Steroidogenic Enzymes

Western blotting is a common technique to measure the protein levels of enzymes involved in steroid synthesis.

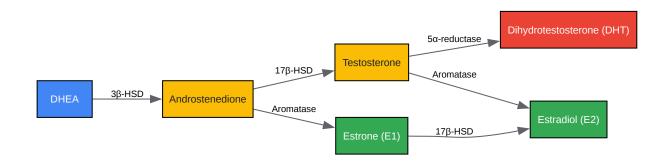
- 1. Cell Lysis and Protein Quantification
- Cell Culture and Treatment: Culture cells (e.g., H295R adrenal cells) in appropriate multi-well plates.[7][8] After experimental treatment, wash the cells with ice-cold PBS.[9]
- Lysis: Add ice-cold RIPA buffer with protease inhibitors to the cells.[7] For adherent cells, use a cell scraper.[9]
- Homogenization and Clarification: Sonicate the cell lysates on ice and then centrifuge at high speed (e.g., 12,000 x g) to pellet cell debris.[9]
- Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA or Lowry assay.[7]
- 2. SDS-PAGE and Protein Transfer
- Sample Preparation: Mix a defined amount of protein (e.g., 20 μg) with SDS-PAGE loading buffer and boil for 5-10 minutes.[7][10]
- Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.[10]
- Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[9][11]
- 3. Immunodetection



- Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the steroidogenic enzymes of interest overnight at 4°C with gentle agitation.[7][9]
- Secondary Antibody Incubation: Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9][10]
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[10]

Signaling and Metabolic Pathways

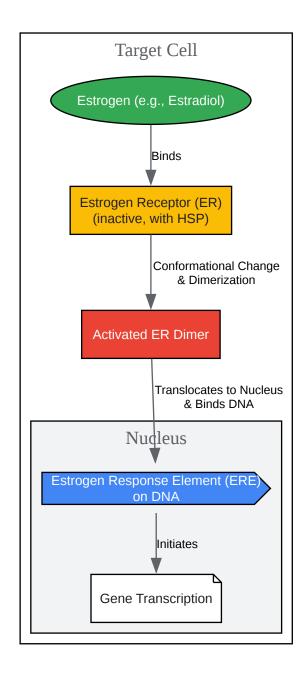
To provide context for the application of **9-Dihydroestradiol-d3** in research, the following diagrams illustrate the relevant biological pathways.



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Caption: Metabolic pathway of DHEA to androgens and estrogens.





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Caption: Classical genomic estrogen signaling pathway.

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